molecular formula C16H18N6O2 B2832289 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide CAS No. 893932-78-0

2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide

Cat. No.: B2832289
CAS No.: 893932-78-0
M. Wt: 326.36
InChI Key: JPVAYRNRGJJPJQ-UHFFFAOYSA-N
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Description

2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-cancer properties. The structure of this compound features a triazolopyrimidine core, which is known for its diverse pharmacological activities.

Preparation Methods

The synthesis of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the triazolopyrimidine core. The reaction conditions typically include the use of formic acid or triethyl orthoformate as cyclizing agents . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide involves its interaction with specific molecular targets. It acts as an inhibitor of CDK2/cyclin A2, a key enzyme complex involved in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the alteration of cell cycle progression and induction of apoptosis.

Comparison with Similar Compounds

Similar compounds to 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide include other triazolopyrimidine derivatives, such as:

Properties

IUPAC Name

2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-3-7-17-13(23)9-21-10-18-15-14(16(21)24)19-20-22(15)12-6-4-5-11(2)8-12/h4-6,8,10H,3,7,9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVAYRNRGJJPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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